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Compound of Interest

Compound Name: 3,4-Dichlorophenylacetonitrile

Cat. No.: B104814 Get Quote

An experimental procedure for the preparation of MDL 105,212, a potent non-peptide

antagonist for NK-1 and NK-2 tachykinin receptors, has been compiled based on established

chemical synthesis principles. This document provides detailed protocols, data presentation in

tabular format, and visualizations of the synthetic pathway and associated biological

mechanisms for researchers in drug development and medicinal chemistry.

Chemical Profile of MDL 105,212
Property Value

IUPAC Name

(R)-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-

trimethoxybenzoyl)-pyrrolidin-3-yl]-ethyl]-4-

phenylpiperidine-4-carboxamide hydrochloride

Molecular Formula C₃₄H₃₉Cl₂N₃O₅ · HCl

Molecular Weight 677.06 g/mol

CAS Number 167261-59-8

Appearance White Solid

Purity >97%

Solubility Soluble in Water

Melting Point 268-269°C
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Experimental Protocol: Synthesis of MDL 105,212
The synthesis of MDL 105,212 is a multi-step process involving the preparation of key

intermediates followed by their coupling to form the final compound. The following protocol

outlines a plausible synthetic route.

Part 1: Synthesis of the Pyrrolidine Intermediate
Starting Material: 3-(3,4-dichlorophenyl)pyrrolidine.

Step 1a: Boc Protection. React 3-(3,4-dichlorophenyl)pyrrolidine with di-tert-butyl

dicarbonate (Boc)₂O in the presence of a base such as triethylamine in a suitable solvent like

dichloromethane (DCM) to protect the pyrrolidine nitrogen.

Step 1b: Alkylation. The protected pyrrolidine is then alkylated with a suitable two-carbon

electrophile, such as 2-bromoethanol, under basic conditions to introduce the ethyl side

chain.

Step 1c: Conversion to an Amine. The terminal hydroxyl group of the ethyl side chain is

converted to a primary amine. This can be achieved through a Mitsunobu reaction with

phthalimide followed by hydrazinolysis, or by conversion to an azide followed by reduction.

Step 1d: Deprotection. The Boc protecting group is removed using an acid, such as

trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Part 2: Synthesis of the Piperidine Intermediate
Starting Material: 4-phenylpiperidine-4-carboxamide.

This intermediate is commercially available or can be synthesized from 4-phenyl-4-

piperidinecarboxylic acid via amidation.

Part 3: Coupling and Final Product Formation
Step 3a: Reductive Amination. The pyrrolidine intermediate with the primary amine side

chain is coupled with the 4-phenylpiperidine-4-carboxamide intermediate via reductive

amination. This reaction typically involves the formation of an imine between the amine and a

carbonyl group (if the piperidine intermediate is modified to an aldehyde or ketone) followed
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by reduction with a reagent like sodium triacetoxyborohydride. Alternatively, direct alkylation

of the piperidine nitrogen with a suitable electrophile on the pyrrolidine side chain can be

performed.

Step 3b: Acylation. The secondary amine of the pyrrolidine ring is acylated with 3,4,5-

trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an

inert solvent (e.g., DCM).

Step 3c: Salt Formation. The final compound is treated with hydrochloric acid in a suitable

solvent like ether or methanol to form the hydrochloride salt, MDL 105,212. Purification is

typically performed by recrystallization or chromatography.

Visualizing the Synthesis and Mechanism
To aid in the understanding of the experimental workflow and the biological context of MDL

105,212, the following diagrams are provided.
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Caption: Synthetic workflow for the preparation of MDL 105,212.
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Caption: Signaling pathway of tachykinin receptors and inhibition by MDL 105,212.
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Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of MDL

105,212.

Parameter Species Receptor Value Reference

Binding Affinity

(Ki)
Human NK-1 Low nM [1]

Human NK-2 Low nM [1]

Functional

Antagonism

(pA₂)

Cell line NK-1 8.19 [1]

Cell line NK-2 8.67 [1]

In vivo Efficacy

(ED₅₀)
Guinea Pig

SP-induced

plasma

extravasation

0.20 mg/kg (i.v.) [1]

Guinea Pig

NKA-induced

respiratory

collapse

5 mg/kg (i.v.) [1]

Guinea Pig

Capsaicin-

induced

responses

5 mg/kg (i.v.), 50

mg/kg (p.o.)
[1]

Note: The specific synthetic yields for each step in the preparation of MDL 105,212 are not

publicly available and would be dependent on the specific laboratory conditions and scale of

the synthesis.

Conclusion
This document provides a comprehensive overview of the experimental procedure for

preparing MDL 105,212, along with relevant chemical and biological data. The provided

synthetic route is based on established organic chemistry principles and serves as a detailed

guide for researchers. The diagrams and tables are intended to facilitate a clear understanding
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of the synthesis and the compound's mechanism of action. Researchers should adhere to all

appropriate laboratory safety protocols when carrying out these procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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